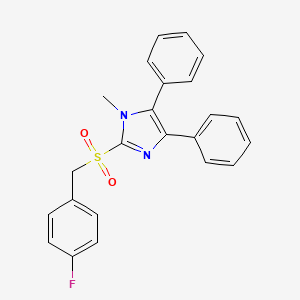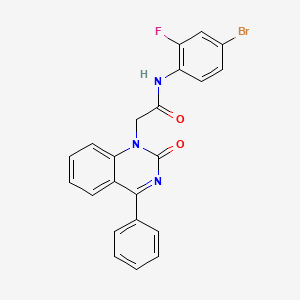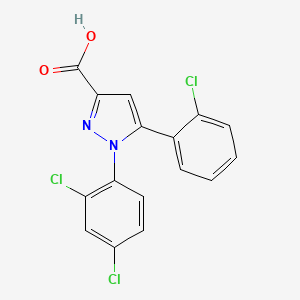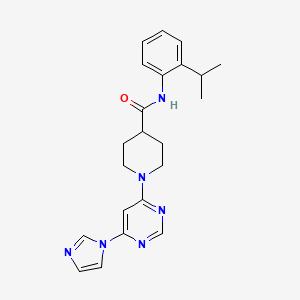
N-(2-((2-((3-甲基-1,2,4-恶二唑-5-基)甲基)苯基)氨基)-2-氧代乙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide” is a complex organic molecule that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore . This ring is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2-(1,2,4-oxadiazol-5-yl)anilines, have been synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .科学研究应用
Medicinal Chemistry: Pharmacophore in Drug Design
The 1,2,4-oxadiazole ring is a recognized pharmacophore, often found in pharmaceutical ingredients with diverse therapeutic effects . For instance, derivatives of this motif have been used in drugs like ataluren for Duchenne muscular dystrophy and opicapone as adjunctive therapy for Parkinson’s disease . The presence of the 1,2,4-oxadiazole ring in the compound under discussion suggests potential applications in designing novel therapeutic agents targeting various diseases.
Cancer Therapy: Inhibitors of Human Carbonic Anhydrase Isoforms
Some 1,2,4-oxadiazole derivatives have been identified as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The structural features of our compound could be explored for developing new inhibitors that can selectively target cancer-related enzymes.
Age-Related Diseases: Treatment Agents
Research has indicated that 1,2,4-oxadiazole derivatives can act as agents for treating age-related diseases . The compound’s structure could be modified to enhance its efficacy and specificity for age-related cellular targets.
Antimicrobial Activity: Against Salmonella Typhi
Oxadiazole derivatives have shown significant activity against Salmonella typhi, the causative agent of typhoid fever . The compound could be investigated for its potential as a novel antimicrobial agent, given its structural similarity to active oxadiazole derivatives.
Development of Energetic Materials
The 1,2,4-oxadiazole ring has been utilized in the development of energetic materials due to its stability and energetic performance . The compound could be a candidate for creating new materials with improved energetic properties.
Organic Synthesis: Rearrangement into Other Heterocycles
Due to the low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles, a property actively employed in organic synthesis . This feature could be harnessed in synthetic pathways to generate novel organic compounds.
Fluorescent Dyes and OLEDs
Oxadiazole derivatives have been used to develop fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structural framework could be adapted for use in these applications, potentially leading to new materials with desirable optical properties.
Insecticides and Sensors
The 1,2,4-oxadiazole core is also found in insecticides and has been incorporated into sensors . The compound could be explored for its utility in agricultural and environmental monitoring applications.
属性
IUPAC Name |
N-[2-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]anilino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-21-18(26-23-13)11-15-9-5-6-10-16(15)22-17(24)12-20-19(25)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCGHXKCBLAHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)amino)-2-oxoethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2850978.png)
![2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2850980.png)
![ethyl 3-(2-chloro-6-fluorophenyl)-2-[1-(6-fluoro-2-pyridinyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B2850982.png)
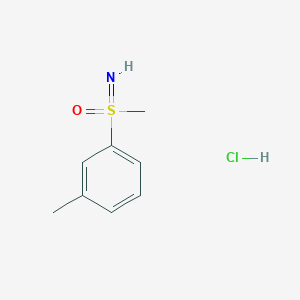
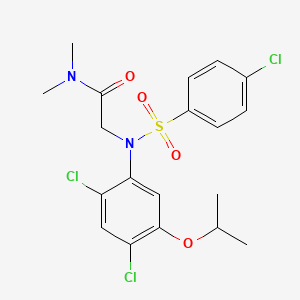
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide](/img/structure/B2850987.png)
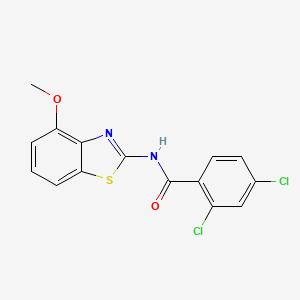

![[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride](/img/structure/B2850992.png)

